![molecular formula C7H4F2N4O2 B2921505 7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1160246-22-9](/img/structure/B2921505.png)
7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
“7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” is a compound with the CAS Number: 445025-82-1 . It belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class of non-naturally occurring small molecules . This class of compounds has aroused the interest of researchers due to their presence in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Scientific Research Applications
Pharmacological Potentials
Triazole compounds, which include the [1,2,4]triazolo[1,5-a]pyrimidine moiety, are known for their versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Antitumor Activity
Polycyclic systems containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to have antitumor activity . This suggests that derivatives of “7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” could potentially be used in cancer treatment.
Treatment of Alzheimer’s Disease
Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety can be used for the treatment of Alzheimer’s disease . This opens up the possibility of using “7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” in the development of drugs for Alzheimer’s disease.
Treatment of Insomnia
The [1,2,4]triazolo[1,5-a]pyrimidine moiety is also used in the treatment of insomnia . This suggests that “7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” could potentially be used in the development of drugs for insomnia.
Anti-Inflammatory Activity
A study revealed that the incorporation of a 1,2,4-triazolo[1,5-a]pyrimidines moiety to Ursolic Acid (UA) could provide an unexpected improvement in the anti-inflammatory activity of UA derivatives . This suggests that “7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” could potentially be used in the development of anti-inflammatory drugs.
Treatment of Dyslipidemia, Coronary Heart Disease, and Diabetes
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . This suggests that “7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” could potentially be used in the development of drugs for these disorders.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
It is known that the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is versatile and can interact with various biological targets . The difluoromethyl group may enhance the compound’s binding affinity to its targets, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to exhibit a wide range of biological activities .
properties
IUPAC Name |
7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N4O2/c8-5(9)4-3(6(14)15)1-10-7-11-2-12-13(4)7/h1-2,5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNGQBVJRKUYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C(=C1C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
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